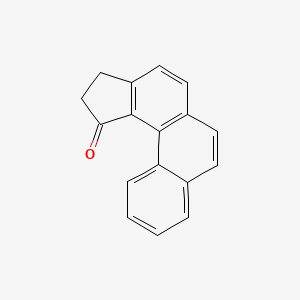
2,3-Dihydro-1H-cyclopenta(c)phenanthren-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclopenta©phenanthren-1-one is an organic compound with the molecular formula C17H12O. It is a member of the cyclopenta[c]phenanthrene family, characterized by a fused ring structure that includes a cyclopentane ring and a phenanthrene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, acids, and bases are often employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta©phenanthren-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its structural analogs are used in studying biological pathways and interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one involves its interaction with molecular targets through its aromatic and cyclopentane rings. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the molecule. The exact pathways and targets can vary based on the compound’s derivatives and modifications .
Comparison with Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[c]chromen-4-one
- 2,3-Dihydro-1H-cyclopenta[c]naphthalene
- 2,3-Dihydro-1H-cyclopenta[c]anthracene
Comparison: 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one is unique due to its specific ring fusion and the presence of a ketone group.
Properties
CAS No. |
110336-19-1 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2,3-dihydrocyclopenta[c]phenanthren-1-one |
InChI |
InChI=1S/C17H12O/c18-15-10-9-13-8-7-12-6-5-11-3-1-2-4-14(11)16(12)17(13)15/h1-8H,9-10H2 |
InChI Key |
DKQIMWUXEKDTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















